molecular formula C15H17N3OS B13864949 (2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide

(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide

Katalognummer: B13864949
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: XURJBAMGHARXHK-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide is an organic compound with a complex structure that includes both amino and sulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-aminophenylamine with a suitable phenylsulfanyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide: Unique due to the presence of both amino and sulfanyl groups.

    (2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfonylpropanamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    (2R)-2-amino-N-(3-aminophenyl)-3-phenylthioacetamide: Contains a thioacetamide group instead of a propanamide group.

Highlighting Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H17N3OS

Molekulargewicht

287.4 g/mol

IUPAC-Name

(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide

InChI

InChI=1S/C15H17N3OS/c16-11-5-4-6-12(9-11)18-15(19)14(17)10-20-13-7-2-1-3-8-13/h1-9,14H,10,16-17H2,(H,18,19)/t14-/m0/s1

InChI-Schlüssel

XURJBAMGHARXHK-AWEZNQCLSA-N

Isomerische SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)NC2=CC=CC(=C2)N)N

Kanonische SMILES

C1=CC=C(C=C1)SCC(C(=O)NC2=CC=CC(=C2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.